An In-depth Technical Guide to 2-Acetylthiazole-13C2: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 2-Acetylthiazole-13C2: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetylthiazole-13C2, a stable isotope-labeled version of the versatile heterocyclic compound 2-acetylthiazole (B1664039). Given the limited availability of direct experimental data for the 13C2 labeled variant, this document compiles extensive data from the unlabeled compound and presents proposed, evidence-based protocols for the synthesis and characterization of 2-Acetylthiazole-13C2. This guide is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer in drug discovery, or as an internal standard in analytical applications.
Chemical Structure and Properties
2-Acetylthiazole is an aromatic ketone that is a known flavoring agent and a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The thiazole (B1198619) ring is a significant structural motif in medicinal chemistry, contributing to a wide range of biological activities.[3] The isotopically labeled 2-Acetylthiazole-13C2 is structurally identical to its unlabeled counterpart, with the exception of two carbon atoms being replaced by their stable isotope, ¹³C. The most logical positions for this labeling, to be synthetically accessible and useful for tracking the acetyl group in metabolic or chemical studies, are the acetyl carbon and the adjacent carbonyl carbon.
Chemical Structure of 2-Acetylthiazole-13C2:
The ¹³C indicates the positions of the carbon-13 isotopes.
Physicochemical Properties
The following tables summarize the known physicochemical properties of unlabeled 2-acetylthiazole. The properties of 2-Acetylthiazole-13C2 are expected to be nearly identical, with a slight increase in molecular weight and density.
Table 1: General and Physical Properties of 2-Acetylthiazole
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NOS | [1][4] |
| Molecular Weight | 127.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Nutty, popcorn-like, roasted | [5][6] |
| Melting Point | 64.5 - 65.5 °C | [7] |
| Boiling Point | 89 - 91 °C @ 12 mmHg | [7][] |
| Density | 1.222 - 1.231 g/mL at 20 °C | [5][9] |
| Refractive Index | 1.5420 - 1.5520 at 20 °C | [5][9] |
| Solubility | Insoluble in water; soluble in most organic solvents | [7][10] |
| Flash Point | 78 °C | [9][11] |
Table 2: Calculated Properties for 2-Acetylthiazole-13C2
| Property | Value |
| Molecular Formula | C₃¹³C₂H₅NOS |
| Molecular Weight | 129.17 g/mol |
Spectroscopic Data Summary for Unlabeled 2-Acetylthiazole
The following table summarizes key spectroscopic data for unlabeled 2-acetylthiazole. This information is crucial for comparison during the characterization of the synthesized 13C2-labeled compound.
Table 3: Spectroscopic Data for 2-Acetylthiazole
| Technique | Key Data Points | Source(s) |
| Mass Spectrometry (EI) | m/z: 127 (M+), 99, 85, 58, 43 | [7] |
| ¹H NMR | Chemical shifts (δ) will be dependent on the solvent used. | [12] |
| ¹³C NMR | Chemical shifts (δ) will be dependent on the solvent used. Will show characteristic peaks for the thiazole ring and acetyl group. | [7][12] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O and C=N stretching. | [7] |
Experimental Protocols
As 2-Acetylthiazole-13C2 is not readily commercially available, a synthetic approach is necessary. The following sections detail a proposed synthesis and subsequent characterization protocols based on established chemical principles and literature precedents for similar labeled compounds.
Proposed Synthesis of 2-Acetylthiazole-13C2
The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring.[13] A plausible route for the synthesis of 2-Acetylthiazole-13C2 would involve the reaction of a ¹³C-labeled thioamide with an α-haloketone. A more direct approach to introduce the ¹³C₂ acetyl group would be to start with ¹³C₂-labeled precursors. A versatile method for introducing a ¹³C₂ unit is through the use of ¹³C₂-acetylene.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 2-Acetylthiazole-13C2.
Detailed Methodology:
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Synthesis of [¹³C₂]Acetaldehyde from [¹³C₂]Acetylene: [¹³C₂]Acetylene gas is bubbled through a solution of mercuric sulfate (B86663) in dilute sulfuric acid. The resulting [¹³C₂]acetaldehyde is then distilled from the reaction mixture.
-
Synthesis of 1,1-Dichloro-[¹³C₂]ethane: [¹³C₂]Acetaldehyde is reacted with a chlorinating agent such as phosphorus pentachloride to yield 1,1-dichloro-[¹³C₂]ethane.
-
Hantzsch Thiazole Synthesis:
-
Thioacetamide is dissolved in a suitable solvent, such as ethanol.
-
1,1-Dichloro-[¹³C₂]ethane is added dropwise to the thioacetamide solution at room temperature.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 2-Acetylthiazole-13C2.
-
Characterization Protocols
The successful synthesis of 2-Acetylthiazole-13C2 must be confirmed through rigorous analytical characterization.
Analytical Workflow:
Caption: Analytical workflow for the characterization of 2-Acetylthiazole-13C2.
2.2.1. Mass Spectrometry
-
Objective: To confirm the molecular weight of 2-Acetylthiazole-13C2 and the incorporation of two ¹³C atoms.
-
Methodology:
-
A sample of the purified product is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is introduced into a high-resolution mass spectrometer, preferably using a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation.
-
The mass spectrum is acquired in positive ion mode.
-
-
Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 130.17, which is two mass units higher than the unlabeled compound. The isotopic pattern will also be distinct from the natural abundance pattern.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise location of the ¹³C labels and the overall structure of the molecule.
-
Methodology:
-
The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) are acquired on a high-field NMR spectrometer.
-
-
Expected Results:
-
¹H NMR: The spectrum will be very similar to the unlabeled compound, but signals for protons attached to or near the ¹³C-labeled carbons may show splitting due to ¹H-¹³C coupling.
-
¹³C NMR: The signals for the two labeled carbons will be significantly enhanced in intensity. The key diagnostic feature will be the presence of ¹³C-¹³C coupling between the two adjacent labeled carbons, which will appear as a doublet for each signal. This provides unambiguous evidence of the ¹³C₂ labeling.[11]
-
2D NMR: HSQC and HMBC spectra will further confirm the connectivity of the molecule and the positions of the labels.
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized 2-Acetylthiazole-13C2.
-
Methodology:
-
A sample of the purified product is dissolved in the mobile phase.
-
The sample is injected onto a suitable HPLC column (e.g., C18).
-
A gradient or isocratic elution method is used with a suitable mobile phase (e.g., acetonitrile/water).
-
Detection is performed using a UV detector at an appropriate wavelength.
-
-
Expected Results: The chromatogram should show a single major peak, indicating a high degree of purity.
Applications in Research and Drug Development
2-Acetylthiazole and its isotopically labeled form have several applications in scientific research:
-
Flavor and Fragrance Industry: Used to create nutty, roasted, and popcorn-like aromas in food products and fragrances.[3][6]
-
Pharmaceutical Intermediate: The thiazole ring is a key component of many biologically active compounds. 2-Acetylthiazole serves as a starting material for the synthesis of novel drug candidates with potential antimicrobial, anti-inflammatory, and anticancer activities.[3][4]
-
Metabolic Studies: 2-Acetylthiazole-13C2 can be used as a tracer to study the metabolic fate of thiazole-containing compounds in biological systems.
-
Analytical Standard: It can serve as an internal standard in quantitative mass spectrometry-based assays for the determination of unlabeled 2-acetylthiazole or related compounds in complex matrices.
Conclusion
This technical guide has provided a detailed overview of 2-Acetylthiazole-13C2, including its chemical structure, physicochemical properties (based on its unlabeled analogue), and proposed experimental protocols for its synthesis and characterization. While direct experimental data for the labeled compound is scarce, the information and methodologies presented herein offer a solid foundation for researchers and scientists working with this important isotopically labeled molecule. The ability to synthesize and characterize 2-Acetylthiazole-13C2 opens up new avenues for its application in metabolic research, drug development, and analytical chemistry.
References
- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Search results [inis.iaea.org]
- 5. 2-ACETYLTHIAZOLE [ventos.com]
- 6. parchem.com [parchem.com]
- 7. scilit.com [scilit.com]
- 9. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. 2-Acetylthiazole [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
